molecular formula C19H28O3 B048783 6beta-Hydroxytestosterone CAS No. 62-99-7

6beta-Hydroxytestosterone

Cat. No. B048783
CAS RN: 62-99-7
M. Wt: 304.4 g/mol
InChI Key: XSEGWEUVSZRCBC-ZVBLRVHNSA-N
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Description

6β-Hydroxytestosterone is a metabolite of testosterone, a primary male sex hormone, indicating the body's natural metabolic pathways' role in modifying steroid hormones. Its study is crucial for understanding testosterone's metabolism, particularly by enzymes such as cytochrome P450 3A (CYP3A) (Testino et al., 1999).

Synthesis Analysis

The synthesis of 6β-Hydroxytestosterone involves the hydroxylation of testosterone, primarily catalyzed by cytochrome P450 enzymes. Studies have demonstrated the formation of 6β-Hydroxytestosterone in liver microsomes of humans and other species, underlining the enzymatic efficiency and specificity in steroid metabolism (Gustafsson & Lisboa, 1968; Clouet-Dumas et al., 2000).

Molecular Structure Analysis

The structural elucidation of 6β-Hydroxytestosterone has been facilitated through various analytical techniques, including mass spectrometry and chromatography, allowing for the detailed characterization of its molecular structure and the confirmation of the hydroxylation site (Friedrich et al., 2003).

Chemical Reactions and Properties

6β-Hydroxytestosterone undergoes several chemical reactions, reflecting its biological and pharmacological activities. It is involved in the metabolic pathways that influence steroid hormone activity and regulation, including conversion processes facilitated by steroidogenic enzymes (Benach et al., 2002).

Physical Properties Analysis

The physical properties of 6β-Hydroxytestosterone, such as solubility, melting point, and stability, are essential for its biochemical understanding and application in research. These properties are influenced by its molecular structure and the presence of the hydroxyl group at the 6β position, affecting its interaction with biological membranes and receptors (Kohler et al., 2007).

Chemical Properties Analysis

6β-Hydroxytestosterone's chemical properties, including reactivity and interaction with other molecules, highlight its role in the body's endocrine system. Its formation and metabolism can influence various physiological and pathological processes, necessitating a thorough understanding of its chemical behavior in biological systems (Pingili et al., 2016).

Scientific Research Applications

Application 1: Vascular Changes in Hypertension

  • Scientific Field : Biology of Sex Differences
  • Summary of the Application : 6β-Hydroxytestosterone, a metabolite of testosterone generated by CYP1B1, contributes to vascular changes in angiotensin II-induced hypertension in male mice . This study provides evidence that 6β-OHT acts as a permissive factor that contributes to the effects of Ang II to increase vascular reactivity; cause endothelial dysfunction, vascular hypertrophy, and fibrosis; and increase oxidative stress in male mice .
  • Methods of Application or Experimental Procedures : The study was conducted on 8- to 10-week-old intact or castrated C57BL/6J (Cyp1b1+/+ and Cyp1b1−/−) mice. The mice were anesthetized for implantation of a micro-osmotic pump which delivered Ang II (700 ng/kg/day) or saline for 14 days. Mice were injected with 6β-OHT (15 μg/g b.w every third day), flutamide (8 mg/kg every day), or its vehicle .
  • Results or Outcomes : The response of thoracic aorta to phenylephrine and endothelin-1 was increased in Ang II-infused Cyp1b1+/+ mice compared to intact Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice; these effects of Ang II were restored by treatment with 6β-OHT. Ang II infusion caused endothelial dysfunction, as indicated by decreased relaxation of the aorta to acetylcholine in Cyp1b1+/+ but not Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice .

Application 2: Characterization of Cytochrome P450 3A Activity

  • Scientific Field : Pharmacology
  • Summary of the Application : 6β-Hydroxytestosterone is used in the characterization of cytochrome P450 3A (CYP3A) activity . CYP3A is a family of enzymes involved in the metabolism of many drugs and is of particular interest in pharmacology .
  • Methods of Application or Experimental Procedures : The method involves the determination of testosterone and its metabolite, 6β-hydroxytestosterone, in liver microsomal incubates employing gas chromatography with selected ion monitoring mass spectrometric detection (GC-SIM-MS) .
  • Results or Outcomes : The assay has been used to characterize the CYP3A metabolic activity of multiple preparations of human, rat, and dog liver microsomes .

Application 3: High-Performance Liquid Chromatography (HPLC) Analysis

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : 6β-Hydroxytestosterone is used as a standard in high-performance liquid chromatography (HPLC) analysis . It is used to measure testosterone 6 β -hydroxylase activity in rat liver microsomes, and measure cytochrome P450 3A (CYP3A) activity in the intestinal spheroid model .
  • Methods of Application or Experimental Procedures : The method involves the use of HPLC analysis to measure the activity of certain enzymes .
  • Results or Outcomes : The results provide quantitative data on the activity of the enzymes being studied .

Application 4: Quantitation of Testosterone Levels

  • Scientific Field : Endocrinology
  • Summary of the Application : 6β-Hydroxytestosterone-D3 is an internal standard suitable for quantitation of testosterone levels in urine by LC/MS or GC/MS . This can be used for applications from clinical and diagnostic testing to endocrinology and sports testing .
  • Methods of Application or Experimental Procedures : The method involves the use of liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) to quantify testosterone levels .
  • Results or Outcomes : The results provide quantitative data on testosterone levels in urine .

Application 5: Increased Thirst and Renal Dysfunction

  • Scientific Field : Renal Disease and Hypertension
  • Summary of the Application : 6β-Hydroxytestosterone contributes to increased thirst, impairment of renal function, and end-organ injury associated with angiotensin II-induced hypertension in male mice . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .
  • Methods of Application or Experimental Procedures : The study was conducted on male mice with angiotensin II-induced hypertension. The effects of 6β-Hydroxytestosterone on thirst, renal function, and end-organ injury were observed .
  • Results or Outcomes : The data indicate that 6β-Hydroxytestosterone contributes to increased thirst, impairment of renal function, and end-organ injury associated with angiotensin II-induced hypertension in male mice .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 6beta-Hydroxytestosterone .

Future Directions

6beta-Hydroxytestosterone contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEGWEUVSZRCBC-ZVBLRVHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018939
Record name 6beta-Hydroxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6beta-Hydroxytestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6beta-Hydroxytestosterone

CAS RN

62-99-7
Record name 6β-Hydroxytestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-99-7
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Record name 6beta-Hydroxytestosterone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxytestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
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Record name 6.BETA.-HYDROXYTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GJX0P354Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6beta-Hydroxytestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name 6beta-Hydroxytestosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
P Singh, SR Oh, SR Dutta, CY Song, KU Malik - Hypertension, 2018 - Am Heart Assoc
Cytochrome P450 1B1 (CYP1B1)-generated testosterone (T) metabolite 6β-hydroxytestosterone (6β-OHT) contributes to angiotensin (Ang) II-induced hypertension in the male mice. …
Number of citations: 0 www.ahajournals.org
DJ Edwards, FH Bellevue, PM Woster - Drug Metabolism and Disposition, 1996 - ASPET
… CYP3A activity was assessed by measuring 6beta-hydroxytestosterone formation in rat liver … '-dihydroxybergamottin required to inhibit 6beta-hydroxytestosterone formation by 50% was …
Number of citations: 293 dmd.aspetjournals.org
T Liu, D Deng, ZC Lin, Y Pan, WJ Zhou… - Zhong yao cai …, 2012 - europepmc.org
… the productive velocity of 6beta-hydroxytestosterone and measure the activity of CYP3Al. … Under the optimized incubation conditions, the productive rates of 6beta-hydroxytestosterone …
Number of citations: 2 europepmc.org
JE Nicoluzzi, V Barbu, M Baudrimont… - Gastroenterologie …, 2000 - europepmc.org
… Cytochrome P450 3A proteins were detected by Western blot and cytochrome P450 3A enzyme activity was assessed by measuring the formation of 6beta-hydroxytestosterone by high …
Number of citations: 5 europepmc.org
Y Han, X Meng, D Li, Z Zhou, Q Yu, Y Li… - Zhongguo Zhong yao za …, 2011 - europepmc.org
… 10% QKLI reduced the formation of 6beta-hydroxytestosterone by approximately 93.0%, which is more significant than other four TCMIs. The half maximal inhibitory concentration (IC50) …
Number of citations: 4 europepmc.org
TL Noreault, VE Kostrubsky, SG Wood, RC Nichols… - Toxicologist, 2004 - hero.epa.gov
… In PB-treated cells, arsenite decreased CYP3A4 protein and metabolism of testosterone to 6beta-hydroxytestosterone, an activity associated with CYP3A. There was no significant …
Number of citations: 0 hero.epa.gov
LJ Stevens, MMH van Lipzig, SLA Erpelinck… - European Journal of …, 2019 - Elsevier
… of testosterone (CYP3A4) was determined by showing a linear formation (R 2 = 0.99; up to 165 min) of the main metabolites androstenedione and 6Beta-hydroxytestosterone, indicating …
Number of citations: 27 www.sciencedirect.com
MG Mooij, BAE de Koning, ML Huijsman… - Expert opinion on drug …, 2012 - Taylor & Francis
… and activity by the formation of 6beta-hydroxytestosterone from testosterone Citation[75]. … older than 5 years of age, as reflected by 6beta-hydroxytestosterone formation Citation[75]. …
Number of citations: 93 www.tandfonline.com
H Liang, B Hu, L Chen, S Wang - … Acta (BBA)-Molecular Basis of Disease, 2020 - Elsevier
… ”, a specific drug, named as 6beta-hydroxytestosterone (CID000065543), was recognized to be … Furthermore, in 2018, investigators further confirmed that 6beta-hydroxytestosterone …
Number of citations: 12 www.sciencedirect.com
Q Yang, H Liu, L Wang, B Wei, Q Wu, Q Xu, Q Tang… - Poultry Science, 2022 - Elsevier
… measured by the levels of 6beta-hydroxytestosterone (de Koning et al., 2014). We found that ground ducks had a high level of 6beta-hydroxytestosterone, indicating that different rearing …
Number of citations: 4 www.sciencedirect.com

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